molecular formula C5H5N2NaO2 B13175025 sodium 1-methyl-1H-imidazole-2-carboxylate

sodium 1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B13175025
M. Wt: 148.10 g/mol
InChI Key: NAAFQMRZCRPVRD-UHFFFAOYSA-M
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Description

Sodium 1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that features an imidazole ring substituted with a methyl group and a carboxylate group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry. The imidazole ring is a common structural motif in many biologically active molecules, making this compound particularly valuable for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methyl-1H-imidazole-2-carboxylate typically involves the methylation of imidazole followed by carboxylation.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and pH to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the imidazole ring.

    Substitution: The methyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.

Scientific Research Applications

Sodium 1-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 1-methyl-1H-imidazole-2-carboxylate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The carboxylate group enhances its solubility and reactivity, allowing it to participate in a range of biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Sodium 1-methyl-1H-imidazole-2-carboxylate is unique due to the presence of both a methyl and a carboxylate group on the imidazole ring. This combination enhances its chemical reactivity and solubility, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H5N2NaO2

Molecular Weight

148.10 g/mol

IUPAC Name

sodium;1-methylimidazole-2-carboxylate

InChI

InChI=1S/C5H6N2O2.Na/c1-7-3-2-6-4(7)5(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1

InChI Key

NAAFQMRZCRPVRD-UHFFFAOYSA-M

Canonical SMILES

CN1C=CN=C1C(=O)[O-].[Na+]

Origin of Product

United States

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